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molecular formula C7H10F2O2 B121503 4,4-Difluorocyclohexanecarboxylic acid CAS No. 122665-97-8

4,4-Difluorocyclohexanecarboxylic acid

Cat. No. B121503
M. Wt: 164.15 g/mol
InChI Key: HYIUDFLDFSIXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06667314B2

Procedure details

4,4-Difluorocyclohexanecarboxylic acid (118.2 g, 0.72 mol) was dissolved in toluene (296 ml). To the clear solution was added thionyl chloride (261 ml, 3.6 mol) and the resultant solution was heated under reflux for 1.5 hours. A sample was taken and concentrated and 1H-NMR indicated complete conversion to the title compound. The reaction was cooled to room temperature and the thionyl chloride was removed under reduced pressure and replaced with toluene to give the title compound as a toluene concentrate at a total volume of 591 ml.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
296 mL
Type
solvent
Reaction Step One
Quantity
261 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8](O)=[O:9])[CH2:4][CH2:3]1.S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8]([Cl:14])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
118.2 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)O)F
Name
Quantity
296 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
261 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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